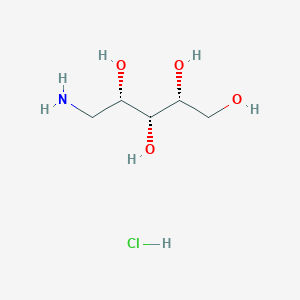
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride is a chiral amino alcohol compound. It is characterized by the presence of multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical and biological applications. The hydrochloride form enhances its solubility in water, facilitating its use in aqueous environments.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as a protected amino alcohol.
Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.
Amination: Introduction of the amino group through reductive amination or nucleophilic substitution.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods may involve:
Large-Scale Hydroxylation: Using continuous flow reactors for efficient hydroxylation.
Catalytic Amination: Employing catalysts to enhance the rate and selectivity of amination reactions.
Purification: Utilizing crystallization or chromatography techniques to purify the final product.
化学反应分析
Types of Reactions
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl compounds back to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation Products: Aldehydes or ketones.
Reduction Products: Alcohols.
Substitution Products: Various substituted amino alcohols.
科学研究应用
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that recognize the chiral centers and functional groups of the compound.
Pathways Involved: Modulation of biochemical pathways related to its therapeutic effects, such as inhibition of viral replication or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
(2S,3R)-3-Alkylglutamates: Similar in structure but with different functional groups.
(2R,3R)-1,1-4,4-Tetraphenylbutane-1,2,3,4-tetraol: Another chiral tetraol with different applications.
Uniqueness
(2R,3R,4S)-5-Aminopentane-1,2,3,4-tetraol hydrochloride is unique due to its specific chiral configuration and the presence of both amino and multiple hydroxyl groups, which confer distinct chemical reactivity and biological activity.
属性
分子式 |
C5H14ClNO4 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC 名称 |
(2R,3R,4S)-5-aminopentane-1,2,3,4-tetrol;hydrochloride |
InChI |
InChI=1S/C5H13NO4.ClH/c6-1-3(8)5(10)4(9)2-7;/h3-5,7-10H,1-2,6H2;1H/t3-,4+,5+;/m0./s1 |
InChI 键 |
AFXRVZLJKFHWPY-UJPDDDSFSA-N |
手性 SMILES |
C([C@@H]([C@H]([C@@H](CO)O)O)O)N.Cl |
规范 SMILES |
C(C(C(C(CO)O)O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



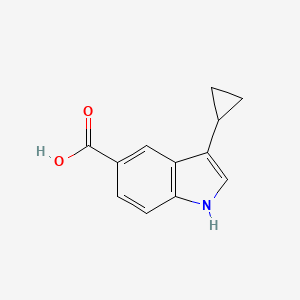
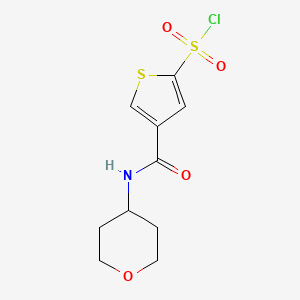
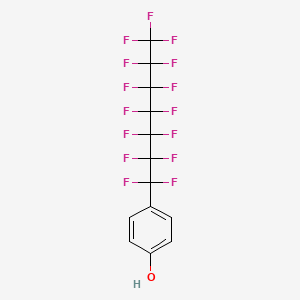

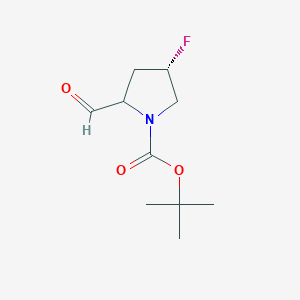
![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)
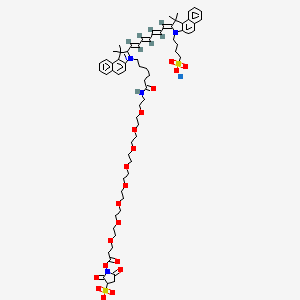
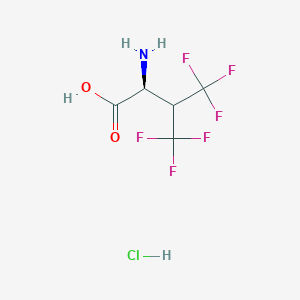

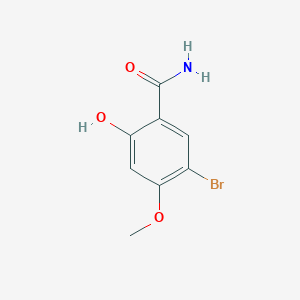

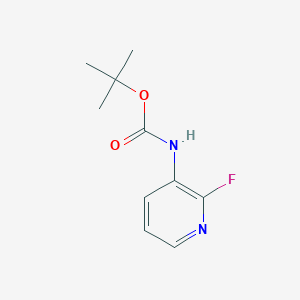
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
